molecular formula C18H23N3O3 B2394527 2-(cyclopentyloxy)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)isonicotinamide CAS No. 2034318-36-8

2-(cyclopentyloxy)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)isonicotinamide

Cat. No.: B2394527
CAS No.: 2034318-36-8
M. Wt: 329.4
InChI Key: WCPVWHPFMGGNLE-UHFFFAOYSA-N
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Description

2-(cyclopentyloxy)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)isonicotinamide is a synthetic organic compound that belongs to the class of isonicotinamides. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a cyclopentyloxy group and a cyclopropyl-substituted pyrrolidinone moiety, suggests it may have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentyloxy)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)isonicotinamide typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:

    Formation of the cyclopentyloxy group: This can be achieved through the reaction of cyclopentanol with an appropriate halogenating agent to form cyclopentyl halide, followed by nucleophilic substitution with a suitable nucleophile.

    Synthesis of the pyrrolidinone moiety: This step involves the cyclization of a suitable precursor, such as an amino acid derivative, to form the pyrrolidinone ring.

    Coupling of the isonicotinamide: The final step involves the coupling of the cyclopentyloxy and pyrrolidinone intermediates with isonicotinic acid or its derivatives under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentyloxy)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the pyrrolidinone ring to a pyrrolidine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the isonicotinamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(cyclopentyloxy)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)isonicotinamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Isonicotinamide derivatives: Compounds with similar isonicotinamide structures.

    Cyclopentyloxy compounds: Molecules containing the cyclopentyloxy group.

    Cyclopropyl-substituted pyrrolidinones: Compounds with similar pyrrolidinone structures.

Uniqueness

The uniqueness of 2-(cyclopentyloxy)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)isonicotinamide lies in its specific combination of functional groups, which may confer unique chemical properties and biological activities compared to other similar compounds.

Biological Activity

2-(cyclopentyloxy)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)isonicotinamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing information from various studies, patents, and chemical databases.

Chemical Structure and Properties

The molecular formula of this compound is C16H22N4O2. The structure can be represented as follows:

SMILES CC1CCCCC1OC(=O)N(C)C(=O)C1=CN=C(N)C=C1\text{SMILES }CC1CCCCC1OC(=O)N(C)C(=O)C1=CN=C(N)C=C1

Table 1: Structural Information

PropertyValue
Molecular FormulaC16H22N4O2
Molecular Weight302.37 g/mol
IUPAC NameThis compound
CAS NumberNot available

Antimicrobial Activity

Research has indicated that compounds similar to this compound may exhibit significant antimicrobial properties. A study focusing on substituted quinoline derivatives found that certain structural modifications led to enhanced activity against Mycobacterium tuberculosis and other mycobacterial species . This suggests that the isonicotinamide moiety could play a critical role in antimicrobial efficacy.

Antitumor Activity

Preliminary investigations into the antitumor properties of related pyrrolidine derivatives have shown promising results. For instance, derivatives with similar structural features have been reported to inhibit cancer cell proliferation in vitro, with some exhibiting IC50 values in the micromolar range against various cancer cell lines . The specific mechanisms often involve the induction of apoptosis and cell cycle arrest.

Neurological Effects

There is emerging evidence suggesting that compounds with a pyrrolidine core can influence neurological pathways. For example, studies have demonstrated that certain derivatives can modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases . The presence of cyclopropyl and cyclopentyl groups may enhance lipophilicity, facilitating blood-brain barrier penetration.

Case Study 1: Antimycobacterial Activity

In a study assessing the biological activity of various isonicotinamide derivatives, it was found that modifications to the nitrogen atom significantly affected antimicrobial potency. Compounds with a cyclopropyl group showed improved activity against M. tuberculosis compared to standard treatments such as isoniazid .

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assay conducted on THP-1 human monocytic leukemia cells revealed that specific derivatives of pyrrolidine exhibited low toxicity while maintaining antimicrobial efficacy. This balance is crucial for developing safe therapeutic agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that the presence of both cycloalkyl groups (cyclopentyl and cyclopropyl) contributes positively to the biological activity of the compound. Variations in substituents on the nitrogen atoms also influence activity, suggesting that further optimization could yield more potent derivatives.

Table 2: Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against M. tuberculosis
AntitumorInhibitory effects on cancer cell lines
NeurologicalPotential modulation of neurotransmitter systems

Properties

IUPAC Name

2-cyclopentyloxy-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c22-17-10-13(11-21(17)14-5-6-14)20-18(23)12-7-8-19-16(9-12)24-15-3-1-2-4-15/h7-9,13-15H,1-6,10-11H2,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCPVWHPFMGGNLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=NC=CC(=C2)C(=O)NC3CC(=O)N(C3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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